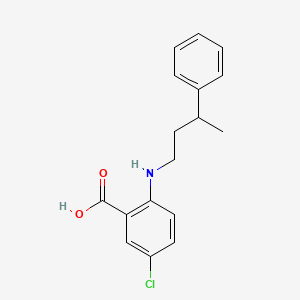![molecular formula C13H19N3O B7570568 [4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7570568.png)
[4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone, also known as A-86929, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of piperidine derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
[4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to exhibit high affinity and selectivity for the dopamine D1 receptor, which is involved in regulating various physiological and behavioral functions. This compound has been used as a tool compound to investigate the role of dopamine D1 receptors in various animal models of neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.
Wirkmechanismus
[4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone acts as a selective agonist for the dopamine D1 receptor, which belongs to the family of G protein-coupled receptors. Activation of the dopamine D1 receptor by this compound leads to the activation of intracellular signaling pathways, including the cyclic AMP (cAMP) pathway, which regulates various cellular processes such as gene expression and neurotransmitter release. This compound has been found to enhance the activity of dopaminergic neurons in the brain, leading to an increase in dopamine release and subsequent modulation of various physiological and behavioral functions.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, particularly in the central nervous system. It has been shown to enhance cognitive function, improve motor coordination, and reduce anxiety-like behavior in animal models. This compound has also been found to modulate the activity of other neurotransmitter systems such as the glutamatergic and GABAergic systems, which are involved in regulating various physiological and behavioral functions.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone has several advantages for use in lab experiments. It exhibits high affinity and selectivity for the dopamine D1 receptor, which allows for the specific modulation of dopaminergic neurotransmission. It also has a well-characterized mechanism of action and has been extensively studied in animal models of neurological disorders. However, there are also some limitations to the use of this compound in lab experiments. It has low solubility in water, which can affect its bioavailability and limit its use in certain experimental paradigms. It is also relatively expensive compared to other tool compounds used to study dopaminergic neurotransmission.
Zukünftige Richtungen
There are several future directions for research on [4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone. One area of interest is the development of more potent and selective agonists for the dopamine D1 receptor, which could have greater therapeutic potential for the treatment of neurological disorders. Another area of interest is the investigation of the role of the dopamine D1 receptor in the regulation of other neurotransmitter systems such as the serotonergic and noradrenergic systems. Finally, there is a need for further studies to investigate the safety and efficacy of this compound in clinical trials for the treatment of neurological disorders.
Synthesemethoden
The synthesis of [4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone involves the reaction of 4-pyridylmethanone with 1-(2-aminoethyl)piperidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by reduction to yield the final product. The purity and yield of the product can be improved by using various purification techniques such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
[4-(1-aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10(14)11-4-7-16(8-5-11)13(17)12-3-2-6-15-9-12/h2-3,6,9-11H,4-5,7-8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPJQZSWAIUPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine](/img/structure/B7570492.png)

![4-[[4-(1-Aminoethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7570511.png)
![1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570515.png)


![[4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone](/img/structure/B7570534.png)






